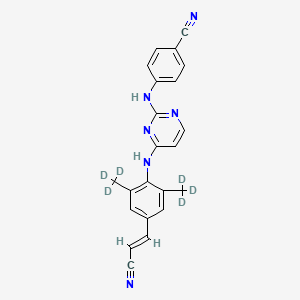

Rilpivirine-d6

Beschreibung

BenchChem offers high-quality Rilpivirine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rilpivirine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-XDMLVRQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692874 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312424-26-2 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Deuteration in Rilpivirine Research: A Technical Guide

This in-depth guide explores the scientific rationale and technical applications of using deuterated Rilpivirine in research and drug development. Primarily aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details how the strategic replacement of hydrogen with its stable isotope, deuterium, can significantly modify the metabolic fate of the antiretroviral drug Rilpivirine, leading to improved pharmacokinetic profiles.

Introduction: Rilpivirine and the Principle of Deuteration

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It functions by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1] Rilpivirine's efficacy is well-established; however, like many pharmaceuticals, its therapeutic profile is influenced by its metabolism. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] This metabolic process is a key determinant of the drug's half-life and overall exposure in the body.

In medicinal chemistry, deuteration is a strategy used to enhance a drug's metabolic stability.[4][5] This technique involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[6] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) .[6][7] A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[6] Since many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of C-H bonds as a rate-determining step, substituting hydrogen with deuterium at these metabolic "hot spots" can significantly slow down the rate of metabolism.[7][8]

The primary objectives of deuterating a drug like Rilpivirine are:

-

To slow the rate of metabolic clearance , thereby increasing the drug's half-life (t½) and total drug exposure (Area Under the Curve, AUC).[4]

-

To reduce dosing frequency , potentially improving patient adherence.

-

To decrease the formation of certain metabolites , which could reduce the risk of metabolite-associated toxicities.[5]

-

To create more consistent plasma concentrations , minimizing peaks and troughs in drug levels.[6]

Core Applications of Deuterated Rilpivirine in Research

The use of deuterated Rilpivirine serves two principal purposes in a research context: as a therapeutic agent with potentially improved pharmacokinetics and as an analytical tool.

Enhancing Pharmacokinetic Properties

The main therapeutic goal of developing a deuterated version of Rilpivirine is to improve its pharmacokinetic profile. Rilpivirine undergoes oxidative metabolism by CYP3A4, with studies identifying hydroxylation of the 2,6-dimethylphenyl ring and its methyl groups as key pathways.[3][9] By placing deuterium at these specific sites, researchers can impede this metabolic breakdown.

While specific clinical data for deuterated Rilpivirine is not publicly available, the successful development of other deuterated drugs provides a strong precedent. For instance, Deutivacaftor (VX-561, formerly CTP-656) , a deuterated version of the cystic fibrosis drug ivacaftor, demonstrates the profound impact of this strategy.[10] Clinical studies showed that deutivacaftor had a superior pharmacokinetic profile compared to its non-deuterated counterpart, including a longer half-life and reduced clearance, supporting the potential for once-daily dosing instead of twice-daily.[10][11]

Table 1 presents preclinical pharmacokinetic data comparing deuterated ivacaftor (CTP-656) with standard ivacaftor in animal models, illustrating the typical improvements sought by deuteration.

| Parameter | Species | Ivacaftor | CTP-656 (Deuterated Ivacaftor) | % Change |

| AUC (ngh/mL) | Rat | 2,700 | 7,600 | +181% |

| Cmax (ng/mL) | Rat | 660 | 1,000 | +52% |

| Half-life (h) | Rat | 3.9 | 6.7 | +72% |

| AUC (ngh/mL) | Dog | 15,000 | 25,000 | +67% |

| Cmax (ng/mL) | Dog | 2,000 | 1,900 | -5% |

| Half-life (h) | Dog | 8.8 | 12.0 | +36% |

| (Data adapted from preclinical studies of CTP-656, a deuterated analog of ivacaftor, serving as an illustrative example of the effects of deuteration.) |

By applying this principle to Rilpivirine, researchers hypothesize that a deuterated version would exhibit a longer half-life and greater systemic exposure, potentially allowing for lower or less frequent dosing, which is particularly advantageous for a long-term treatment regimen like HIV therapy.

Use as an Internal Standard in Bioanalysis

Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should have physicochemical properties nearly identical to the analyte of interest. Deuterated analogs fit this requirement perfectly; they co-elute with the non-deuterated drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their difference in mass.

Using a deuterated Rilpivirine as an IS allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma or tissue. It effectively corrects for variability during sample preparation, such as extraction losses, and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis.

Experimental Methodologies

General Synthesis of Deuterated Rilpivirine

The synthesis of a deuterated version of Rilpivirine would involve modifying existing synthesis routes to incorporate deuterium at specific, metabolically labile positions. While a definitive published protocol for deuterated Rilpivirine is proprietary, a general approach can be inferred from known Rilpivirine synthesis and deuteration techniques.

Hypothetical Protocol:

-

Precursor Synthesis: Synthesize a key precursor to the Rilpivirine molecule, such as a deuterated version of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. The deuterium would be introduced onto the methyl groups of the phenyl ring.

-

Deuterium Introduction: This can be achieved by using a deuterated starting material (e.g., deuterated toluene) or by using specific deuteration reagents (e.g., D₂O with a catalyst) at an appropriate stage in the synthesis of the precursor.

-

Coupling Reaction: The deuterated precursor is then coupled with the other major fragment of the molecule, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, typically under reflux conditions or using microwave-assisted synthesis to form the final deuterated Rilpivirine molecule.

-

Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. Its identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry.

In Vitro Metabolic Stability Assay

This assay is crucial for directly comparing the metabolic stability of deuterated Rilpivirine against its non-deuterated counterpart.

Protocol:

-

Incubation Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (HLMs), a source of CYP enzymes.

-

Compound Addition: Add either Rilpivirine or deuterated Rilpivirine to the tubes at a final concentration (e.g., 1 µM).

-

Reaction Initiation: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug (Rilpivirine or deuterated Rilpivirine) at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for the deuterated version indicates increased metabolic stability.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts and processes described in this guide.

Conclusion

The use of deuterated Rilpivirine in research represents a sophisticated and targeted approach to drug optimization. By leveraging the kinetic isotope effect, scientists can rationally design a molecule with attenuated metabolism, leading to a potentially superior pharmacokinetic profile characterized by a longer half-life and greater drug exposure. This could translate into a more convenient dosing regimen and an improved safety profile for patients undergoing HIV treatment. Furthermore, deuterated Rilpivirine is an indispensable tool in bioanalytical laboratories, serving as the ideal internal standard for the accurate quantification of the drug in biological samples. The principles and methodologies outlined in this guide underscore the significant potential of precision deuteration in the ongoing development of antiretroviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. cicasereports.org [cicasereports.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concert Pharmaceuticals, Inc. Announces CTP-656 Solid Dose Phase 1 Results Confirmed Superior Pharmacokinetic Profile To Kalydeco - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 10. Population pharmacokinetics of Rilpivirine in HIV-1-infected patients treated with the single-tablet regimen rilpivirine/tenofovir/emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

An In-depth Technical Guide to the Certificate of Analysis for Rilpivirine-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Rilpivirine-d6. A CoA is a critical document that ensures the quality, purity, and identity of a chemical substance, serving as a guarantee of its suitability for research and development purposes.[1][2][3] Rilpivirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, is primarily used as an internal standard in quantitative analyses, such as bioequivalence studies, using mass spectrometry.[4][5][6]

General Information

A Certificate of Analysis for Rilpivirine-d6 will typically commence with fundamental identifying information for the specific batch of the compound. This section is crucial for traceability and ensuring the correct material is being used.[2]

| Parameter | Typical Information |

| Product Name | Rilpivirine-d6 |

| Chemical Name | 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[7] |

| CAS Number | 1312424-26-2[7][8][9] |

| Batch Number | Unique identifier for the specific production lot |

| Molecular Formula | C22H12D6N6[8][9] |

| Molecular Weight | 372.46 g/mol [7][10] |

| Storage Conditions | Recommended storage temperature, typically 2-8°C or -20°C[8][9][11] |

| Retest Date | The date by which the material should be re-analyzed to ensure it still meets specifications |

Physicochemical Properties

This section details the physical and chemical characteristics of Rilpivirine-d6, which are important for its handling and use in experimental settings.

| Test | Specification | Typical Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO[6][11] | Conforms |

Quality Control and Purity Analysis

The core of the CoA lies in the detailed results of the analytical tests performed to confirm the identity and purity of Rilpivirine-d6.

| Test | Specification | Typical Result |

| Chromatographic Purity (HPLC) | ≥95%[7] or ≥90%[8][9] | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (Mass Spectrometry) | Conforms to structure | Conforms |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6)[6][11] | Conforms |

Experimental Protocols

Below are detailed methodologies for the key experiments cited in a Rilpivirine-d6 Certificate of Analysis. These protocols are based on established analytical techniques for Rilpivirine and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate Rilpivirine-d6 from any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) or C8 column, is typically used.[4][12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[12] The composition can be isocratic (constant) or a gradient.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection Wavelength: Detection is usually carried out at a wavelength where Rilpivirine exhibits strong absorbance, such as 282 nm, 304 nm, or 306 nm.[12][13]

-

Injection Volume: A small volume, typically 10-20 µL, of a solution of Rilpivirine-d6 is injected.[12]

-

Data Analysis: The area of the Rilpivirine-d6 peak is calculated and expressed as a percentage of the total peak area to determine the chromatographic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique to confirm the chemical structure of Rilpivirine-d6 by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the Rilpivirine-d6 sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for the Rilpivirine-d6 structure. The absence or significant reduction of signals corresponding to the methyl protons confirms the successful deuterium labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of Rilpivirine-d6 and to assess the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[4]

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Mass Analysis: For identity confirmation, the mass-to-charge ratio (m/z) of the molecular ion is determined. For Rilpivirine-d6, the expected [M+H]⁺ ion would be around m/z 373.2.[4]

-

Isotopic Purity Analysis: The relative intensities of the mass signals for the unlabeled Rilpivirine (d0) and the various deuterated forms (d1-d6) are measured to calculate the percentage of deuterium incorporation.[11]

Visualizations

The following diagrams illustrate the workflow of a Certificate of Analysis and the structural relationship of Rilpivirine-d6.

Caption: Workflow for the generation of a Rilpivirine-d6 Certificate of Analysis.

Caption: Structural relationship between Rilpivirine and Rilpivirine-d6.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rilpivirine-d6 | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rilpivirine-d6 | CAS 1312424-26-2 | LGC Standards [lgcstandards.com]

- 8. clearsynth.com [clearsynth.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. actascientific.com [actascientific.com]

Methodological & Application

Application Note: Quantification of Rilpivirine in Human Plasma using Rilpivirine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine in human plasma. The method utilizes a stable isotope-labeled internal standard, Rilpivirine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Rilpivirine.[4]

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6] Accurate measurement of Rilpivirine concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is the preferred method in quantitative LC-MS/MS assays.[1][2][3] This is because deuterated standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample extraction and potential ion suppression or enhancement in the mass spectrometer.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Rilpivirine using Rilpivirine-d6 as an internal standard.

Experimental

Materials and Reagents

-

Rilpivirine analytical standard

-

Rilpivirine-d6 internal standard (IS)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Diethyl ether

-

Ammonium acetate

-

Water (deionized or Milli-Q)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of Rilpivirine and Rilpivirine-d6 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Rilpivirine primary stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Rilpivirine-d6 primary stock solution with the same diluent to a final concentration of 1 µg/mL.[7]

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]

-

Add 25 µL of the Rilpivirine-d6 internal standard working solution to each tube and vortex briefly.

-

Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (ratio may need optimization, e.g., 1:1 v/v).[4]

-

Vortex the tubes for 5 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.[7]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Liquid Chromatography

-

Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[5]

-

Flow Rate: 0.6 mL/min.[7]

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

Injection Volume: 10 µL.[7]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 200 ng/mL | [4] |

| Rilpivirine Recovery | 94.9% | [4] |

| Rilpivirine-d6 Recovery | 99.9% | [4] |

| Matrix Factor (IS-normalized) | 0.98 - 1.02 | [4] |

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for Rilpivirine quantification.

Caption: Role of Rilpivirine-d6 in accurate quantification.

Discussion

The presented LC-MS/MS method provides a sensitive and specific approach for the quantification of Rilpivirine in human plasma. The use of Rilpivirine-d6 as an internal standard is critical for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the reliability of the results.[2] The high recovery of both the analyte and the internal standard demonstrates the efficiency of the liquid-liquid extraction procedure.[4] The linearity of the method covers the expected clinical concentration range of Rilpivirine.[4] This protocol can be adapted and validated for other biological matrices as needed.

Conclusion

This application note provides a comprehensive protocol for the quantification of Rilpivirine in human plasma using Rilpivirine-d6 as an internal standard. The method is accurate, precise, and suitable for a variety of research and drug development applications.

References

- 1. texilajournal.com [texilajournal.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. scispace.com [scispace.com]

- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. alliedacademies.org [alliedacademies.org]

Application Note: Quantification of Rilpivirine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rilpivirine in human plasma. The method utilizes Rilpivirine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode. The method was validated according to regulatory guidelines and has been successfully applied to bioequivalence and pharmacokinetic studies.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This necessitates a reliable and validated analytical method for the quantification of Rilpivirine in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[3]

This application note provides a detailed protocol for the quantification of Rilpivirine in human plasma using an LC-MS/MS method with Rilpivirine-d6 as the internal standard.

Experimental

Materials and Reagents

-

Rilpivirine reference standard was obtained from a commercial supplier.

-

Rilpivirine-d6 (internal standard) was acquired from Toronto Research Chemicals.[4]

-

HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether were purchased from a reputable chemical supplier.

-

Formic acid and ammonium acetate of analytical grade were used.

-

Drug-free human plasma (K2EDTA) was obtained from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Stock and Working Solutions

-

Rilpivirine Stock Solution (1 mg/mL): An accurately weighed amount of Rilpivirine was dissolved in methanol to obtain a final concentration of 1 mg/mL.

-

Rilpivirine-d6 Stock Solution (1 mg/mL): An accurately weighed amount of Rilpivirine-d6 was dissolved in methanol to achieve a concentration of 1 mg/mL.

-

Working Standard Solutions: Rilpivirine working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).[5]

-

Internal Standard Working Solution (1 µg/mL): The Rilpivirine-d6 stock solution was diluted with 50% methanol to a final concentration of 1 µg/mL.[6]

Sample Preparation: Liquid-Liquid Extraction

-

To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[3]

-

Add a mixture of methyl-tert-butyl ether and diethyl ether.[3]

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Method

Liquid Chromatography

-

Column: Gemini C18 (150 x 4.6 mm, 5 µm)[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium acetate).[1][6]

-

Flow Rate: 0.6 mL/min[6]

-

Injection Volume: 10 µL[6]

-

Column Temperature: Ambient or controlled (e.g., 40 °C)

-

Run Time: 2.2 minutes[3]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Caption: LC-MS/MS Method Parameters.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Rilpivirine in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) and accuracy (%bias) were within the acceptable limits as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 6.00 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 500.00 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800.00 | < 15% | ± 15% | < 15% | ± 15% |

Data is representative and based on typical validation results.[6]

Recovery

The extraction recovery of Rilpivirine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Mean Extraction Recovery (%) |

| Rilpivirine | 94.9[3] |

| Rilpivirine-d6 (IS) | 99.9[3] |

Stability

The stability of Rilpivirine in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Rilpivirine is stable under these conditions.[3][6]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of Rilpivirine in human plasma. The use of a deuterated internal standard effectively compensated for any matrix effects and ensured the reliability of the results. The short run time of 2.2 minutes allows for high-throughput analysis, making it suitable for studies with a large number of samples.[3] The method has been successfully applied in a bioequivalence study of a 25 mg Rilpivirine tablet formulation in healthy subjects.[3]

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of Rilpivirine in human plasma has been developed and validated. The method is sensitive, specific, and accurate, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of Rilpivirine.

References

- 1. actascientific.com [actascientific.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The method utilizes a simple and rapid liquid-liquid extraction procedure for sample preparation and a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Rilpivirine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential side effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, adapted from established and published methodologies.[3]

Experimental

Materials and Reagents

-

Rilpivirine reference standard

-

Rilpivirine-d6 internal standard (IS)

-

HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (blank, drug-free)

Instrumentation

-

Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[3]

Preparation of Solutions

-

Rilpivirine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine in methanol.

-

Rilpivirine-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Rilpivirine-d6 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (50 ng/mL Rilpivirine-d6) to each tube and vortex briefly.

-

Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[3]

-

Vortex mix for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Gemini C18 (150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A: 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or a simple gradient can be optimized. A starting condition could be 60% B. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | ~2.5 minutes[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 25 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) |

| Rilpivirine | 367.1[3] | 128.0[3] | 200 | 80 | 22 |

| Rilpivirine-d6 (IS) | 373.2[3] | 134.2[3] | 200 | 80 | 22 |

Method Validation and Performance

The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Mean Extraction Recovery | Rilpivirine: 94.9%[3]Rilpivirine-d6: 99.9%[3] |

| Matrix Effect | IS-normalized matrix factors ranged from 0.98 to 1.02.[3] |

The stability of Rilpivirine was assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage, with all results falling within acceptable limits.[3]

Workflow Diagram

Caption: Workflow for Rilpivirine analysis in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput, making it well-suited for routine therapeutic drug monitoring and clinical research.

References

- 1. Rilpivirine and Dolutegravir Simultaneously Measured via RP-HPLC-PDA with Box–Behnken Design Application: A Study of Forced Degradation under Various Conditions [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Preparation of Rilpivirine-d6 Stock and Working Solutions for Mass Spectrometry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] Quantitative analysis of Rilpivirine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is a best practice in liquid chromatography-mass spectrometry (LC-MS) to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3] Rilpivirine-d6, a deuterated analog of Rilpivirine, is an ideal internal standard for such assays.[4]

This document provides a detailed protocol for the preparation of Rilpivirine-d6 stock and working solutions to be used in quantitative bioanalysis.

Physicochemical and Storage Data

Proper handling and storage of Rilpivirine-d6 are critical to maintain its integrity and ensure accurate quantification. The following table summarizes key information for Rilpivirine-d6.

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₂H₁₂D₆N₆ | [5] |

| Molecular Weight | 372.46 g/mol | [3] |

| Form | Solid | [6][7] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[6][7] Slightly soluble in Ethyl Acetate (with heating).[4] | [4][6][7] |

| Purity | ≥95% (HPLC), ≥99% deuterated forms | [3][6] |

| Storage (Solid) | Long-term: -20°C[6][7] or 2-8°C.[3][5] Short-term: Room temperature.[4] | [3][4][5][6][7] |

| Stability (Solid) | ≥ 4 years at -20°C | [6][7] |

| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for long-term stability. |

Experimental Protocols

The following protocols describe the preparation of a 1 mg/mL stock solution and subsequent dilution to a 100 ng/mL working solution.

Materials and Equipment

-

Rilpivirine-d6 (solid)

-

Dimethyl Sulfoxide (DMSO), HPLC or MS grade

-

Methanol, HPLC or MS grade

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Vortex mixer

-

Sonicator bath

-

Cryo-storage vials

Protocol for Rilpivirine-d6 Stock Solution (1 mg/mL)

This primary stock solution serves as the basis for all subsequent working solutions.

-

Equilibration: Allow the vial containing solid Rilpivirine-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of Rilpivirine-d6 powder using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.

-

Mixing: Vortex the flask for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

-

Final Volume: Once the solid is completely dissolved, bring the flask to the final 1 mL volume with DMSO. Invert the flask several times to ensure homogeneity.

-

Storage: Aliquot the stock solution into clearly labeled cryo-vials. Store at -20°C for long-term use.[6][7]

Protocol for Rilpivirine-d6 Working Solutions

Working solutions are prepared by serially diluting the stock solution. The final concentration should be appropriate for the expected concentration range of the analyte in the study samples. A final working concentration of 100 ng/mL is suitable for typical bioanalytical assays for Rilpivirine, which often have calibration ranges from 0.5 to 200 ng/mL or 2 to 1000 ng/mL.[4][8]

3.3.1 Intermediate Working Solution (10 µg/mL)

-

Preparation: Pipette 10 µL of the 1 mg/mL Rilpivirine-d6 stock solution into a clean tube or vial.

-

Dilution: Add 990 µL of methanol to achieve a total volume of 1 mL.

-

Mixing: Vortex thoroughly to ensure a homogenous solution. This creates a 1:100 dilution, resulting in a 10 µg/mL intermediate solution.

3.3.2 Final Working Solution (100 ng/mL)

-

Preparation: Pipette 10 µL of the 10 µg/mL intermediate working solution into a clean tube or vial.

-

Dilution: Add 990 µL of methanol.

-

Mixing: Vortex thoroughly. This 1:100 dilution of the intermediate solution results in a final working concentration of 100 ng/mL.

-

Application: This final working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples prior to extraction and LC-MS analysis.

Workflow Diagram

The following diagram illustrates the complete workflow for the preparation of Rilpivirine-d6 stock and working solutions.

Caption: Workflow for Rilpivirine-d6 solution preparation.

References

- 1. ionsource.com [ionsource.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. nebiolab.com [nebiolab.com]

- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. waters.com [waters.com]

- 8. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols for Rilpivirine-d6 in Pharmacokinetic and Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rilpivirine-d6 as a crucial tool in the pharmacokinetic and drug metabolism studies of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of metabolic pathways and experimental workflows.

Introduction to Rilpivirine and the Role of Rilpivirine-d6

Rilpivirine is a potent antiretroviral drug.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for optimizing dosing and ensuring therapeutic efficacy. Rilpivirine-d6, a deuterated analog of Rilpivirine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its nearly identical chemical and physical properties to Rilpivirine, but distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3]

Pharmacokinetic Profile of Rilpivirine

Rilpivirine's pharmacokinetic properties vary depending on the formulation (oral tablets or long-acting intramuscular injection). It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4][5][6][7] The majority of the drug is eliminated in the feces.[1][7]

Table 1: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | [1] |

| Plasma Half-life (t½) | ~45-50 hours | [1][5] |

| Maximum Plasma Concentration (Cmax) | 204 ± 76 ng/mL | [5] |

| Minimum Plasma Concentration (Cmin) | 67 ± 30 ng/mL | [5] |

| Area Under the Curve (AUC) | 2589 ± 869 ng·h/mL | [5] |

| Protein Binding | 99.7% (primarily to albumin) | [1] |

Data from studies in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Long-Acting Intramuscular Rilpivirine

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3-4 days | [4] |

| Plasma Half-life (t½) | ~13-28 weeks | [1][4][7] |

| Maximum Plasma Concentration (Cmax) (600 mg IM monthly) | 120 ng/mL | [4] |

| Trough Plasma Concentration (Ctau) (600 mg IM monthly) | 84.9 ng/mL | [4] |

| Maximum Plasma Concentration (Cmax) (900 mg IM every 2 months) | 133 ng/mL | [4] |

| Trough Plasma Concentration (Ctau) (900 mg IM every 2 months) | 65.6 ng/mL | [4] |

Rilpivirine Metabolism

Rilpivirine undergoes extensive metabolism, primarily through oxidation by CYP3A4.[1][7] The resulting metabolites can then be further processed through glucuronidation.[1] After oral administration, several metabolites have been identified, including oxidation products and glucuronides.[1][8] Following intramuscular injection, two primary metabolites detected in plasma are 2-hydroxymethyl-RPV and RPV N-glucuronide.[8][9]

Caption: Metabolic pathway of Rilpivirine.

Experimental Protocol: Quantification of Rilpivirine in Human Plasma using LC-MS/MS with Rilpivirine-d6 as an Internal Standard

This protocol describes a validated method for the determination of Rilpivirine in human plasma.

Materials and Reagents

-

Rilpivirine reference standard

-

Rilpivirine-d6 (internal standard)

-

HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether[3]

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent[3]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rilpivirine and Rilpivirine-d6 in methanol or a suitable organic solvent to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Rilpivirine stock solution with a mixture of methanol and water to prepare working solutions for calibration curve standards.

-

Internal Standard (IS) Working Solution: Dilute the Rilpivirine-d6 stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 0.5-200 ng/mL) and at least three levels of QC samples (low, medium, and high).[3]

Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed volume of the IS working solution (Rilpivirine-d6).[3]

-

Vortex briefly.

-

Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[3]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters

| Parameter | Condition |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | API 4000, Sciex, or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions (MRM) | Rilpivirine: m/z 367.1 → 128.0[3]Rilpivirine-d6: m/z 373.2 → 134.2[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Analysis

-

Integrate the peak areas for Rilpivirine and Rilpivirine-d6.

-

Calculate the peak area ratio of Rilpivirine to Rilpivirine-d6.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Rilpivirine in the QC and unknown samples from the calibration curve.

Caption: LC-MS/MS analytical workflow.

Conclusion

Rilpivirine-d6 is an indispensable tool for the accurate and precise quantification of Rilpivirine in biological matrices. The provided protocols and data serve as a valuable resource for researchers involved in pharmacokinetic and drug metabolism studies of Rilpivirine, facilitating a deeper understanding of its disposition in the body and aiding in the development of safe and effective therapeutic regimens.

References

- 1. Rilpivirine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 6. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Long-Acting Rilpivirine After Intramuscular Injection: HIV Prevention Trials Network Study 076 (HPTN 076) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. icap.columbia.edu [icap.columbia.edu]

Application Notes: Rilpivirine-d6 for Therapeutic Drug Monitoring of Rilpivirine

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic Drug Monitoring (TDM) of rilpivirine is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions.[1][2][3] Rilpivirine-d6, a deuterated stable isotope of rilpivirine, serves as an ideal internal standard (IS) for the quantification of rilpivirine in biological matrices, primarily plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Its use improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.[4]

Principle of the Method

The methodology involves the extraction of rilpivirine and the internal standard, Rilpivirine-d6, from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of rilpivirine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Significance of Rilpivirine TDM

TDM for rilpivirine is indicated to prevent virological failure.[6] There is a significant inter-individual pharmacokinetic variability that can affect the efficacy and safety of the treatment.[7][8] Monitoring plasma concentrations helps in maintaining trough concentrations above the efficacy threshold, which is often recommended to be at least 50 ng/mL to increase the probability of a positive virological response.[7] Some studies suggest that a higher target trough concentration of 70 ng/mL could be beneficial.[7][9]

Experimental Workflow

The general workflow for the therapeutic drug monitoring of rilpivirine using Rilpivirine-d6 as an internal standard is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of rilpivirine using Rilpivirine-d6.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1 |

| Internal Standard | Rilpivirine-d6 |

| Sample Volume | 50 µL |

| Extraction Method | Liquid-Liquid Extraction (Methyl-tert-butyl ether and Diethyl ether) |

| Chromatographic Column | Gemini C18 (150 x 4.6 mm, 5 µm) |

| Run Time | 2.2 min |

| Ionization Mode | Positive Ionization |

| Rilpivirine Transition (m/z) | 367.1 → 128.0 |

| Rilpivirine-d6 Transition (m/z) | 373.2 → 134.2 |

Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Mean Extraction Recovery (Rilpivirine) | 94.9% |

| Mean Extraction Recovery (Rilpivirine-d6) | 99.9% |

| IS-Normalized Matrix Factor | 0.98 - 1.02 |

| Reproducibility (% change) | Within ±15% |

Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]

Detailed Experimental Protocols

Materials and Reagents:

-

Rilpivirine reference standard

-

Rilpivirine-d6 (Internal Standard)

-

HPLC grade Methanol, Acetonitrile, Methyl-tert-butyl ether, Diethyl ether

-

Formic acid

-

Ammonium acetate

-

Human plasma (blank)

-

Deionized water

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a validated method for rilpivirine quantification in human plasma.[4]

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Add the working solution of Rilpivirine-d6 (internal standard).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of a mixture of methyl-tert-butyl ether and diethyl ether.

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are representative conditions for the chromatographic and mass spectrometric analysis.

Liquid Chromatography (LC) Conditions:

-

Column: Gemini C18 (150 x 4.6 mm, 5 µm)[4]

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer (80:20, v/v) is a commonly used mobile phase.[10]

-

Flow Rate: 0.5 mL/min[10]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dwell Time: 200 ms per transition.

Data Analysis and Quantification:

-

Integrate the peak areas for both rilpivirine and Rilpivirine-d6 for each sample, calibrator, and quality control sample.

-

Calculate the peak area ratio of rilpivirine to Rilpivirine-d6.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of rilpivirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of TDM in Clinical Decision Making

The following diagram illustrates the role of rilpivirine TDM in patient management.

References

- 1. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rilpivirine-d6 | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]

- 6. tdm-monografie.org [tdm-monografie.org]

- 7. Usefulness of therapeutic drug monitoring of rilpivirine and its relationship with virologic response and resistance in a cohort of naive and pretreated HIV‐infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cabotegravir/Rilpivirine TDM recommandations [hivfrenchresistance.org]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rilpivirine Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Rilpivirine in biological matrices for quantitative analysis, utilizing a deuterated internal standard. The following sections outline three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate quantification of Rilpivirine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

This guide details the protocols for three widely used sample preparation techniques, providing a comparative overview to aid in method selection and implementation.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required limit of quantification, sample throughput needs, and available resources. Below is a summary of the quantitative performance of LLE, PPT, and a representative SPE method for Rilpivirine analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Linearity Range (ng/mL) | 0.5 - 200[1] | 0.5 - 400[2] | Typically 1 - 5000 |

| Mean Recovery (%) | Rilpivirine: ~95%[1], IS: ~99%[1] | >90% | >90% |

| Matrix Effect | Minimal, IS-normalized factor ~1.0[1] | Potential for ion suppression | Minimal, provides clean extracts |

| Precision (%CV) | < 15%[1] | < 15%[2] | < 15% |

| Accuracy (%) | Within ±15% of nominal values[1] | Within ±15% of nominal values[2] | Within ±15% of nominal values |

| Sample Throughput | Moderate | High | Moderate to High (with automation) |

| Cost per Sample | Low to Moderate | Low | High |

| Selectivity | Good | Moderate | Excellent |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method for extracting Rilpivirine from plasma samples. It involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.

Materials:

-

Human plasma (or other biological matrix)

-

Rilpivirine analytical standard

-

Rilpivirine-d6 (or other suitable deuterated standard)

-

Methyl-tert-butyl ether (MTBE)

-

Diethyl ether

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.[1]

-

Add 10 µL of Rilpivirine-d6 internal standard (IS) working solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solution.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow

Protein Precipitation (PPT)

PPT is a simple and high-throughput method suitable for the rapid preparation of a large number of samples. It involves the addition of an organic solvent or an acid to precipitate plasma proteins, which are then removed by centrifugation.

Materials:

-

Human plasma (or other biological matrix)

-

Rilpivirine analytical standard

-

Rilpivirine-d6 (or other suitable deuterated standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (with plate rotor if using 96-well plates)

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.

-

Add 10 µL of Rilpivirine-d6 internal standard (IS) working solution.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[3] The ratio of precipitation solvent to plasma is typically 3:1 (v/v).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or another 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing matrix interferences, leading to improved assay sensitivity and robustness. This protocol is based on a generic method using a polymeric reversed-phase sorbent like Oasis HLB, which is suitable for a wide range of analytes, including Rilpivirine.

Materials:

-

Human plasma (or other biological matrix)

-

Rilpivirine analytical standard

-

Rilpivirine-d6 (or other suitable deuterated standard)

-

SPE cartridges (e.g., Oasis HLB, 1cc, 30mg)

-

Phosphoric acid (4% in water)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Sample Pre-treatment:

-

To 200 µL of plasma, add 20 µL of Rilpivirine-d6 internal standard.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to slowly pass the sample through the sorbent.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Apply a stronger vacuum to dry the sorbent for 1-2 minutes.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.

-

Vortex to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for Rilpivirine. Liquid-Liquid Extraction offers a balance of cleanliness and cost-effectiveness. Protein Precipitation is a rapid and simple method ideal for high-throughput screening. Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is often necessary for regulated bioanalysis. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Rilpivirine-d6

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor signal intensity of Rilpivirine-d6 during analytical experiments.

Troubleshooting Guide: Poor Signal Intensity of Rilpivirine-d6

Low signal intensity of the internal standard, Rilpivirine-d6, can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Step 1: Initial Assessment & Easy Checks

Before delving into complex instrument parameters, it is crucial to rule out common and easily rectifiable errors.

Question: Have you verified the basics of your sample preparation and instrument setup?

Answer:

-

Concentration & Dilution Errors: Double-check all calculations for the preparation of your Rilpivirine-d6 stock and working solutions. An error in dilution can directly lead to a weaker than expected signal.

-

Pipetting Accuracy: Ensure that all pipettes used for dispensing Rilpivirine-d6 are properly calibrated and that correct pipetting techniques are being employed.

-

Vial and Cap Issues: Inspect the sample vial for proper sealing. A loose cap can lead to solvent evaporation and a subsequent change in concentration. Ensure the vial septa are not cored, which could interfere with sample injection.

-

Injection Volume: Confirm that the correct injection volume is programmed in the instrument method.

Step 2: Investigating Sample & Standard Integrity

The chemical stability and integrity of Rilpivirine-d6 are paramount for a consistent signal.

Question: Could the Rilpivirine-d6 standard have degraded?

Answer:

Rilpivirine-d6 is generally stable, with a shelf life of at least four years when stored correctly.[1] However, improper handling or storage can lead to degradation.

-

Storage Conditions: Rilpivirine-d6 should be stored at -20°C.[1] Verify that the standard has been consistently stored at the recommended temperature.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Consider preparing smaller aliquots for daily use.

-

Solvent Stability: Rilpivirine-d6 is soluble in DMSO.[1] Ensure the solvent used is of high purity and has not degraded. The stability of Rilpivirine in the working solution solvent should also be considered.

-

Contamination: Check for any signs of contamination in the stock or working solutions.

Experimental Protocol: Verifying Standard Integrity

-

Prepare a fresh dilution of Rilpivirine-d6 from a new or trusted stock vial.

-

Analyze the freshly prepared standard alongside the problematic sample.

-

Compare the signal intensities. If the fresh standard provides a significantly higher signal, it is likely that the original working solution has degraded or was prepared incorrectly.

Step 3: Liquid Chromatography (LC) System Troubleshooting

Issues within the LC system can lead to poor peak shape, retention time shifts, and consequently, lower signal intensity.

Question: Is the chromatographic performance optimal for Rilpivirine-d6?

Answer:

-

Column Performance: A deteriorating LC column can cause peak broadening and tailing, which reduces the peak height and signal-to-noise ratio. Evaluate the column's performance by checking the peak shape and retention time of a known standard.

-

Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of the appropriate pH. Inconsistent mobile phase composition can affect the retention and ionization of Rilpivirine-d6. A common mobile phase for Rilpivirine analysis consists of acetonitrile and a formic acid buffer.[2]

-

System Leaks: Check for any leaks in the LC system, as this can lead to fluctuations in flow rate and pressure, affecting retention time and signal stability.

Step 4: Mass Spectrometry (MS) System Troubleshooting

The mass spectrometer is a critical component for signal detection. A variety of factors can influence its performance.

Question: Are the mass spectrometer settings optimized for Rilpivirine-d6?

Answer:

-

Ion Source Contamination: The ion source is susceptible to contamination from the sample matrix and mobile phase additives. A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is recommended.

-

Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. An out-of-tune instrument will exhibit poor sensitivity.

-

Ionization Mode: Rilpivirine and its deuterated analog are typically analyzed in positive ionization mode.[3]

-

Precursor and Product Ions: Verify that the correct precursor and product ion transitions are being monitored. For Rilpivirine-d6, a common transition is m/z 373.2 → 134.2.[3]

-

Collision Energy and Other MS Parameters: Optimize the collision energy and other compound-specific parameters to achieve the maximum signal intensity for the Rilpivirine-d6 fragment ion.

Quantitative Data: Rilpivirine and Rilpivirine-d6 Mass Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Rilpivirine | 367.1 | 128.0 | [3] |

| Rilpivirine-d6 | 373.2 | 134.2 | [3] |

Step 5: Matrix Effects

The sample matrix can significantly impact the ionization efficiency of the analyte and internal standard, leading to ion suppression or enhancement.

Question: Could matrix effects be suppressing the Rilpivirine-d6 signal?

Answer:

While deuterated internal standards are designed to co-elute with the analyte and compensate for matrix effects, this is not always perfect.[4][5]

-

Differential Matrix Effects: It is possible for the matrix to affect the ionization of Rilpivirine-d6 differently than Rilpivirine, especially if there is a slight chromatographic separation between the two.

-

Sample Preparation: The efficiency of the sample extraction method can influence the extent of matrix effects. A more thorough sample clean-up can reduce interfering compounds. Common extraction methods for Rilpivirine include liquid-liquid extraction.[3]

Experimental Protocol: Assessing Matrix Effects

-

Post-Extraction Spike: Prepare two sets of samples.

-

Set A: Extract a blank matrix sample and then spike with Rilpivirine-d6.

-

Set B: Prepare Rilpivirine-d6 in the reconstitution solvent at the same concentration as Set A.

-

-

Analyze both sets and compare the peak areas of Rilpivirine-d6.

-

Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

-

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for Rilpivirine-d6? A1: Rilpivirine-d6 should be stored at -20°C for long-term stability.[1]

Q2: What is the expected molecular weight of Rilpivirine-d6? A2: The molecular weight of Rilpivirine-d6 is approximately 372.46 g/mol .[6] The hydrochloride salt form will have a higher formula weight.[1]

Q3: In which solvents is Rilpivirine-d6 soluble? A3: Rilpivirine-d6 is soluble in DMSO.[1] It is slightly soluble in ethyl acetate with heating.[7]

Q4: Can I use a different internal standard if I continue to have issues with Rilpivirine-d6? A4: While a stable isotope-labeled internal standard like Rilpivirine-d6 is ideal, a structural analog could be considered if issues persist. However, this would require a thorough re-validation of the analytical method.